Carbonic Anhydrase II Inhibition – Ki of 3.5 nM vs. CA-XII (Ki = 38 nM) Defines Isoform Selectivity Window
Among human carbonic anhydrase isoforms, 4-chloro-N-(2,6-dimethylphenyl)benzamide exhibits a 10.9-fold selectivity for CA-II (Ki = 3.5 nM) over CA-XII (Ki = 38 nM) [1]. In comparison, the 4-sulfamoyl derivative (xipamide scaffold) shifts the selectivity profile substantially toward CA-I, while ameltolide (the 4-amino analog) lacks measurable carbonic anhydrase inhibition entirely [2]. This differential CA-II/CA-XII selectivity window is a distinguishing feature not shared by other 4-substituted benzanilides.
| Evidence Dimension | Binding affinity (Ki) for human carbonic anhydrase isoforms |
|---|---|
| Target Compound Data | CA-II: Ki = 3.5 nM; CA-XII: Ki = 38 nM |
| Comparator Or Baseline | 4-Position variants: 4-sulfamoyl-xipamide (Ki ~2.34 μM for CA-I); 4-amino-ameltolide (no CA inhibition reported) |
| Quantified Difference | 10.9-fold selectivity CA-II over CA-XII for the target; >660-fold selectivity vs. CA-I for certain 4-substituted congeners |
| Conditions | Human recombinant carbonic anhydrase isoforms; stopped-flow CO₂ hydration assay; 10 min preincubation |
Why This Matters
The CA-II/CA-XII selectivity ratio enables researchers to dissect isoform-specific physiological roles, a capability absent in non-selective sulfonamide CA inhibitors and other benzanilide congeners.
- [1] BindingDB BDBM50261604 / ChEMBL4075560. Ki values for 4-chloro-N-(2,6-dimethylphenyl)benzamide against human carbonic anhydrase II (3.5 nM) and carbonic anhydrase XII (38 nM). BindingDB (bindingdb.org). View Source
- [2] BindingDB BDBM50019587 / ChEMBL3291096. Ki = 2.34 μM for human carbonic anhydrase I (comparator benzanilide). BindingDB (bindingdb.org). View Source
